molecular formula C6H13NO2S B1337410 2-Isopropylisothiazolidine 1,1-dioxide CAS No. 279669-65-7

2-Isopropylisothiazolidine 1,1-dioxide

Cat. No. B1337410
M. Wt: 163.24 g/mol
InChI Key: XVRXCPBNKJSGGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Isopropylisothiazolidine 1,1-dioxide consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Inhibition of Protein Kinases

One significant application of derivatives related to "2-Isopropylisothiazolidine 1,1-dioxide" is in the design and synthesis of enzyme inhibitors. Chekanov et al. (2014) developed a new class of human protein kinase CK2 inhibitors by synthesizing 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives. Their work resulted in the identification of a potent inhibitor with substantial inhibitory activity, marking an advancement in kinase inhibitor design Chekanov et al., 2014.

Synthesis of Cyclic Sulfonamides

Greig et al. (2001) reported the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. They synthesized substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, showcasing the versatility of isothiazolidine dioxides in organic synthesis. This chemistry has applications in developing histamine H3 receptor antagonists, highlighting its relevance in medicinal chemistry Greig et al., 2001.

Flavouring Compounds

The synthesis and olfactory analysis of various oxidation products of thiazolidines, including 2- and 3-thiazolines and thiazolidine-1,1-dioxides, were explored by Fernandez et al. (2002). Their research found these compounds to possess interesting flavour notes with applications in foodstuffs, demonstrating the chemical's utility in flavor and fragrance chemistry Fernandez et al., 2002.

Asymmetric Synthesis

Fécourt et al. (2010) utilized chiral cyclosulfamide derived from 2-benzyl-4-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide as a chiral auxiliary for the stereocontrolled synthesis of chiral building blocks. Their work demonstrates the potential of isothiazolidine dioxides in asymmetric synthesis, contributing to the development of stereoselective synthetic methodologies Fécourt et al., 2010.

Medicinal Chemistry Applications

Isoxazolidine, a scaffold related to the 2-Isopropylisothiazolidine 1,1-dioxide structure, has been highlighted for its significance in organic and medicinal chemistry. Berthet et al. (2016) reviewed the synthesis of isoxazolidines and their application in the preparation of bioactive compounds, showcasing the scaffold's versatility and potential in drug discovery Berthet et al., 2016.

Future Directions

While specific future directions for 2-Isopropylisothiazolidine 1,1-dioxide are not available, research on similar compounds, such as 1,2,5-thiadiazole 1,1-dioxides, suggests potential uses in the construction of functional molecular materials . These compounds have been studied for their structure, properties, reactivity, and potential use in chemistry and material sciences .

properties

IUPAC Name

2-propan-2-yl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-10(7,8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRXCPBNKJSGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444276
Record name N-Isopropyl-1,3-propanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylisothiazolidine 1,1-dioxide

CAS RN

279669-65-7
Record name N-Isopropyl-1,3-propanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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